O-Seryl-beta-N-acetylglucosaminide

Overview

Description

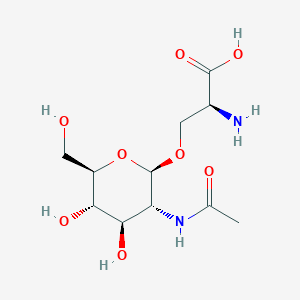

“O-Seryl-beta-N-acetylglucosaminide” is a compound that contains a total of 41 bonds, including 21 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic secondary amide . It consists of 41 atoms in total: 20 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 8 Oxygen atoms .

Synthesis Analysis

β-N-acetylglucosaminidases (GlcNAcases) are enzymes that hydrolyze N-acetylglucosamine-containing oligosaccharides and proteins . These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries . They also play an important role in the dynamic balance of cellular O-linked GlcNAc levels .

Molecular Structure Analysis

The molecular structure of “O-Seryl-beta-N-acetylglucosaminide” includes 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic secondary amide . It contains a total of 41 atoms: 20 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 8 Oxygen atoms .

Chemical Reactions Analysis

β-N-acetylglucosaminidases (GlcNAcases) hydrolyze N-acetylglucosamine-containing oligosaccharides and proteins . These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries .

Physical And Chemical Properties Analysis

The molecular formula of “O-Seryl-beta-N-acetylglucosaminide” is C11H20N2O8 . It has a molar mass of 308.29 . The predicted density is 1.51±0.1 g/cm3, and the predicted boiling point is 701.2±60.0°C .

Scientific Research Applications

Role in Hypertension and Immune System

The O-linked β-N-acetylglucosamine modification (O-GlcNAcylation) of proteins dynamically regulates protein function, localization, stability, and interactions . This post-translational modification is intimately linked to cardiovascular disease, including hypertension . An increasing number of studies suggest that components of innate and adaptive immunity, active players in the pathophysiology of hypertension, are targets for O-GlcNAcylation .

Post-translational Modification

O-GlcNAcylation is a posttranslational modification that occurs at serine and threonine residues of protein substrates by the addition of O-linked β-d-N-acetylglucosamine (GlcNAc) moiety . Two enzymes are involved in this modification: O-GlcNac transferase (OGT), which attaches the GlcNAc residue to the protein substrate, and O-GlcNAcase (OGA), which removes it . This biological balance is important for many biological processes, such as protein expression, cell apoptosis, and regulation of enzyme activity .

Therapeutic Targets in Degenerative Diseases

The extent of this modification has sparked interest in the medical community to explore OGA and OGT as therapeutic targets, particularly in degenerative diseases . While some OGA inhibitors are already in phase 1 clinical trials for the treatment of Alzheimer’s disease, OGT inhibitors still have a long way to go .

Role in Human Diseases

Recent studies revealed that O-GlcNAc plays a complex role in human diseases , such as heart diseases , cancer , and diabetes .

Impact on Embryonic Development

In mice, severely reduced AGM1/PGM3 activity causes lethality during embryonic development . Mutated mice with partial AGM1/PGM3 activity do not perish but display severe syndromes, such as sterility .

Mechanism of Action

Target of Action

O-Seryl-beta-N-acetylglucosaminide, also known as O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, primarily targets β-N-acetylglucosaminidases (GlcNAcases) . These enzymes play a crucial role in hydrolyzing N-acetylglucosamine-containing oligosaccharides and proteins .

Mode of Action

The compound interacts with its targets, the GlcNAcases, to produce N-acetylglucosamine (GlcNAc) . This interaction results in the degradation of chitin when working synergistically with endo-chitinases .

Biochemical Pathways

The action of O-Seryl-beta-N-acetylglucosaminide affects the chitin degradation pathway . The compound, through its interaction with GlcNAcases, contributes to the hydrolysis of N-acetyl chitooligosaccharides, producing GlcNAc as the end product . This process reduces the inhibitory effect of N-acetyl chitooligosaccharides on endo-chitinases, leading to the synergistic degradation of chitin .

Result of Action

The action of O-Seryl-beta-N-acetylglucosaminide results in the production of GlcNAc . GlcNAc has a wide range of applications in the food, energy, and pharmaceutical industries, such as the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

Action Environment

The action, efficacy, and stability of O-Seryl-beta-N-acetylglucosaminide can be influenced by various environmental factors. For instance, the activity of GlcNAcases, the primary targets of the compound, can be strongly inhibited by certain metal ions and organic reagents, such as Ag+, Hg2+, and SDS . .

Future Directions

The O-linked β-N-acetylglucosamine modification (O-GlcNAcylation) of proteins is intimately linked to cardiovascular disease, including hypertension . An increasing number of studies suggest that components of innate and adaptive immunity, active players in the pathophysiology of hypertension, are targets for O-GlcNAcylation . This suggests potential future directions for research into the roles of O-GlcNAcylation in the immune system and its contribution to arterial hypertension .

properties

IUPAC Name |

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168855 | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Seryl-beta-N-acetylglucosaminide | |

CAS RN |

17041-36-0 | |

| Record name | O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17041-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017041360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

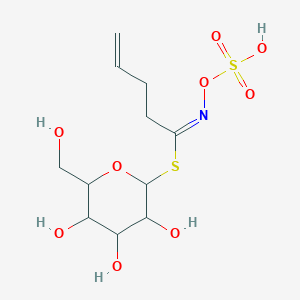

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

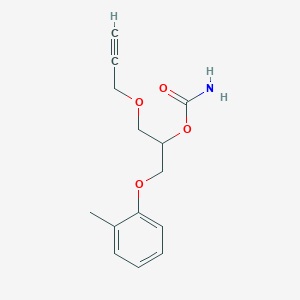

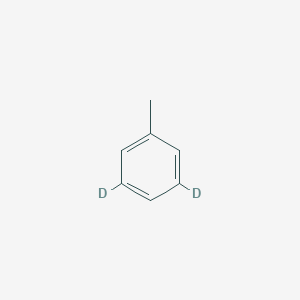

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)